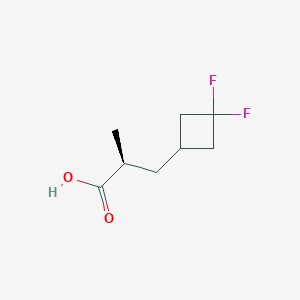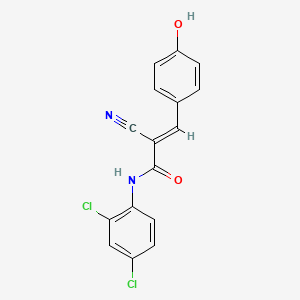
2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyano group, a dichlorophenyl group, and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline, 4-hydroxybenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form 3-(4-hydroxyphenyl)prop-2-enenitrile.
Amidation Reaction: The resulting product is then subjected to an amidation reaction with 2,4-dichloroaniline in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-N-(2,4-dichlorophenyl)acetamide: Similar structure but lacks the hydroxyphenyl group.
3-(4-hydroxyphenyl)prop-2-enenitrile: Similar structure but lacks the dichlorophenyl group.
N-(2,4-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the cyano group.
Uniqueness
The presence of both the cyano group and the hydroxyphenyl group in 2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide makes it unique compared to its analogs. This combination of functional groups may confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-3-6-15(14(18)8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYJTJQXJTYGX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)
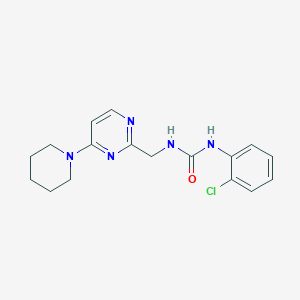
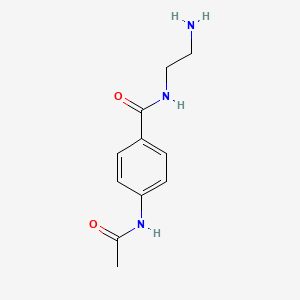

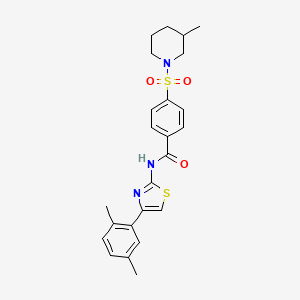
![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)
![2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B3005155.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)
